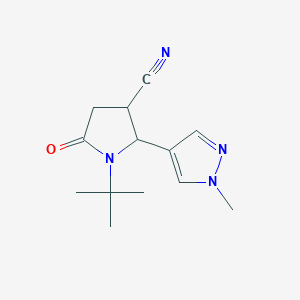
1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butil-2-(1-metil-1H-pirazol-4-il)-5-oxopirrolidina-3-carbonitrilo es un compuesto orgánico complejo con aplicaciones potenciales en química medicinal y otros campos científicos. Este compuesto presenta una estructura única que incluye un grupo tert-butilo, un anillo de pirazol y un núcleo de pirrolidina, lo que lo convierte en un tema de interés para los investigadores que exploran nuevos agentes terapéuticos y reacciones químicas.
Métodos De Preparación
La síntesis de 1-tert-Butil-2-(1-metil-1H-pirazol-4-il)-5-oxopirrolidina-3-carbonitrilo típicamente involucra múltiples pasos, comenzando desde precursores disponibles comercialmente. Una ruta sintética común involucra la formación de enaminonas a través de la reacción entre dimetilformamida dimetil acetal (DMF-DMA) y un intermedio cetidico bajo condiciones de reflujo. Los intermedios de enaminona luego se hacen reaccionar con clorhidrato de tert-butil hidracina en presencia de carbonato de potasio (K₂CO₃) como base y una mezcla de acetato de etilo y agua .
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero están optimizados para la producción a gran escala, asegurando un alto rendimiento y pureza a través de técnicas avanzadas de purificación como la cromatografía en columna.
Análisis De Reacciones Químicas
1-tert-Butil-2-(1-metil-1H-pirazol-4-il)-5-oxopirrolidina-3-carbonitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de pirazol o en el núcleo de pirrolidina, utilizando reactivos como haluros de alquilo o cloruros de acilo.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados, pero a menudo incluyen derivados con grupos funcionales modificados que pueden mejorar aún más las propiedades del compuesto.
Aplicaciones Científicas De Investigación
1-tert-Butil-2-(1-metil-1H-pirazol-4-il)-5-oxopirrolidina-3-carbonitrilo tiene varias aplicaciones de investigación científica:
Estudios biológicos: Se utiliza en estudios que investigan la inhibición de la producción de citoquinas, incluida la factor de necrosis tumoral alfa (TNF-α), la interleucina-6 (IL-6) y la interleucina-1 beta (IL-1β).
Síntesis química: La estructura única de este compuesto lo convierte en un intermedio valioso en la síntesis de otras moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción de 1-tert-Butil-2-(1-metil-1H-pirazol-4-il)-5-oxopirrolidina-3-carbonitrilo implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que inhibe la expresión de la sintasa de óxido nítrico inducible (iNOS) y la ciclooxigenasa-2 (COX-2) a los niveles de ARNm y proteínas . Esta inhibición conduce a una disminución en la producción de mediadores proinflamatorios, ejerciendo así sus efectos antiinflamatorios.
Comparación Con Compuestos Similares
1-tert-Butil-2-(1-metil-1H-pirazol-4-il)-5-oxopirrolidina-3-carbonitrilo se puede comparar con otros compuestos similares, como:
4-(1-tert-Butil-3-fenil-1H-pirazol-4-il)piridina: Este compuesto también presenta un anillo de pirazol y un grupo tert-butilo, pero difiere en su estructura central.
tert-Butil 4-[(E)-but-1-en-3-in-1-il]-3-{[tert-butil(dimetil)silil]oxi}-1H-indol-1-carboxilato: Este compuesto tiene un grupo tert-butilo y se utiliza en la síntesis de productos naturales biológicamente activos.
Propiedades
IUPAC Name |
1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-13(2,3)17-11(18)5-9(6-14)12(17)10-7-15-16(4)8-10/h7-9,12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDWLJGACLJDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C(CC1=O)C#N)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)


![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)





![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)


![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)

